molecular formula C28H32BrNO B286570 N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

Katalognummer B286570
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: CVAQAVFYRUAVNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide, also known as BPN-14770, is a small molecule drug compound that has been developed for the treatment of neurodegenerative disorders. It has been shown to have potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Wirkmechanismus

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide acts by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and memory formation.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide promotes neuronal survival by activating the AKT/mTOR signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has a high affinity for PDE4D, which makes it a potent inhibitor of the enzyme. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several future directions for the development of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide that improve its solubility and bioavailability. Further preclinical studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of the compound. Clinical trials are also needed to determine the potential therapeutic benefits of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in humans with neurodegenerative diseases.

Synthesemethoden

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide involves several steps. The first step is the preparation of 4-bromobenzyl bromide, which is then reacted with phenylacetonitrile to form the intermediate 4-bromophenylacetophenone. This intermediate is then reacted with 3,5-ditert-butylaniline to form the final product, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. In animal models of Alzheimer's disease, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition. In Parkinson's disease models, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to protect dopaminergic neurons and improve motor function.

Eigenschaften

Molekularformel

C28H32BrNO

Molekulargewicht

478.5 g/mol

IUPAC-Name

N-[(4-bromophenyl)-phenylmethyl]-3,5-ditert-butylbenzamide

InChI

InChI=1S/C28H32BrNO/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(31)30-25(19-10-8-7-9-11-19)20-12-14-24(29)15-13-20/h7-18,25H,1-6H3,(H,30,31)

InChI-Schlüssel

CVAQAVFYRUAVNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.